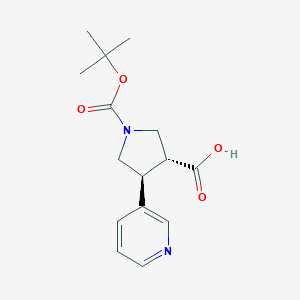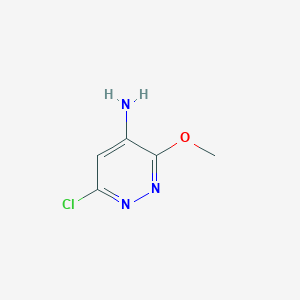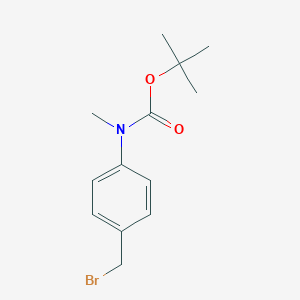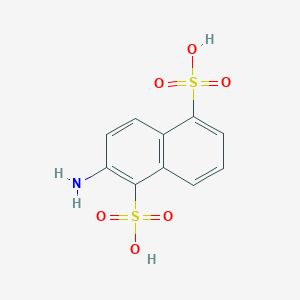![molecular formula C10H8BrNO3 B168452 Ethyl 4-bromobenzo[d]oxazole-2-carboxylate CAS No. 117077-82-4](/img/structure/B168452.png)
Ethyl 4-bromobenzo[d]oxazole-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-bromobenzo[d]oxazole-2-carboxylate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound belongs to the class of heterocyclic compounds and is widely used in the synthesis of other chemical compounds.
Wirkmechanismus
The mechanism of action of ethyl 4-bromobenzo[d]oxazole-2-carboxylate is not well understood. However, studies have shown that it can interact with cellular targets such as enzymes and receptors, leading to biological effects. For example, some benzoxazole derivatives have been shown to inhibit bacterial DNA gyrase, which is an essential enzyme for bacterial growth.
Biochemische Und Physiologische Effekte
Studies have shown that ethyl 4-bromobenzo[d]oxazole-2-carboxylate and its derivatives exhibit various biochemical and physiological effects. For example, some benzoxazole derivatives have been shown to exhibit antibacterial, antitumor, and anti-inflammatory activities. Furthermore, they have been shown to have potential applications in imaging and sensing.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using ethyl 4-bromobenzo[d]oxazole-2-carboxylate in lab experiments include its ease of synthesis, its versatility in the synthesis of other chemical compounds, and its potential applications in various areas. However, one limitation is that its mechanism of action is not well understood, which may hinder its further development.
Zukünftige Richtungen
There are several future directions for the research and development of ethyl 4-bromobenzo[d]oxazole-2-carboxylate. One direction is to investigate its mechanism of action and cellular targets, which may lead to the discovery of new biological activities. Another direction is to explore its potential applications in catalysis and sensing. Furthermore, the synthesis of new derivatives with improved properties and activities is an area of interest.
Conclusion
In conclusion, ethyl 4-bromobenzo[d]oxazole-2-carboxylate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. Its ease of synthesis, versatility, and potential applications make it a valuable tool in the synthesis of other chemical compounds and in various scientific research areas. Further research is needed to fully understand its mechanism of action and to explore its potential applications.
Synthesemethoden
The synthesis of ethyl 4-bromobenzo[d]oxazole-2-carboxylate involves the reaction of 2-amino-5-bromobenzoxazole with ethyl chloroformate in the presence of a base. The reaction is carried out in an organic solvent such as dichloromethane or chloroform. The resulting product is then purified through column chromatography using a suitable solvent system.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-bromobenzo[d]oxazole-2-carboxylate has been extensively used in scientific research due to its potential applications in various areas. It has been used as a building block in the synthesis of other chemical compounds such as benzoxazole derivatives, which have been shown to exhibit antibacterial, antitumor, and anti-inflammatory activities. It has also been used in the synthesis of fluorescent probes for imaging applications. Furthermore, it has been used as a ligand in the synthesis of metal complexes, which have potential applications in catalysis and sensing.
Eigenschaften
CAS-Nummer |
117077-82-4 |
|---|---|
Produktname |
Ethyl 4-bromobenzo[d]oxazole-2-carboxylate |
Molekularformel |
C10H8BrNO3 |
Molekulargewicht |
270.08 g/mol |
IUPAC-Name |
ethyl 4-bromo-1,3-benzoxazole-2-carboxylate |
InChI |
InChI=1S/C10H8BrNO3/c1-2-14-10(13)9-12-8-6(11)4-3-5-7(8)15-9/h3-5H,2H2,1H3 |
InChI-Schlüssel |
UHRDGUSJSLGBGT-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=NC2=C(O1)C=CC=C2Br |
Kanonische SMILES |
CCOC(=O)C1=NC2=C(O1)C=CC=C2Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



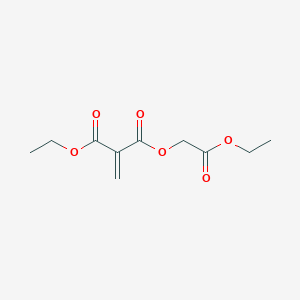
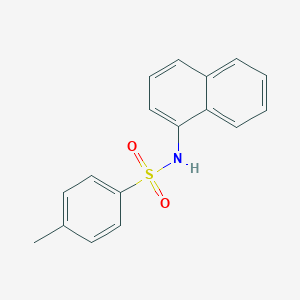
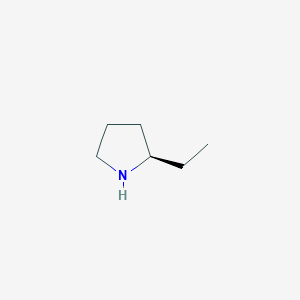

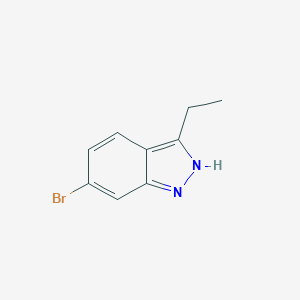
![(2S)-2-amino-N-[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-4-methylpentanamide](/img/structure/B168392.png)


